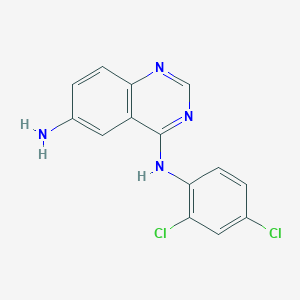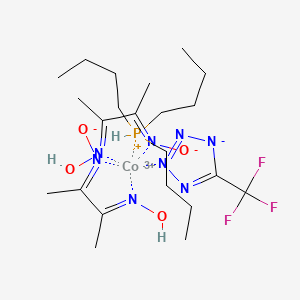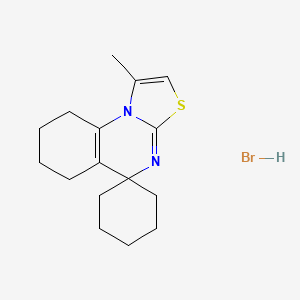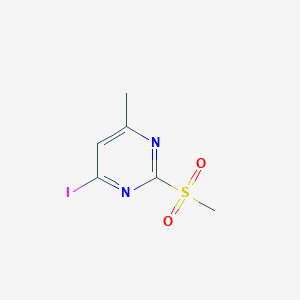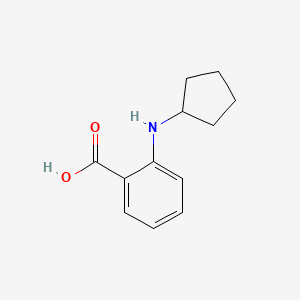![molecular formula C10H9N5 B13095280 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a unique structure combining pyrrole and pyrazine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine, typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization of the prepared propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivatives.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The exact mechanism of action of 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Vergleich Mit ähnlichen Verbindungen
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives:
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: Generally show antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.
Eigenschaften
Molekularformel |
C10H9N5 |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-ylhydrazine |
InChI |
InChI=1S/C10H9N5/c11-14-10-8-4-2-6-15(8)7-3-1-5-12-9(7)13-10/h1-6H,11H2,(H,12,13,14) |
InChI-Schlüssel |
JIYBAHHBANMZGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(C3=CC=CN23)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
